molecular formula C20H35NO2 B11995628 pentadecyl 1H-pyrrole-1-carboxylate

pentadecyl 1H-pyrrole-1-carboxylate

Cat. No.: B11995628
M. Wt: 321.5 g/mol
InChI Key: NXSIQOPRHZVORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecyl 1H-pyrrole-1-carboxylate is an organic compound featuring a pyrrole ring substituted with a pentadecyl ester group at the 1-position. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, is central to its structure.

Properties

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

IUPAC Name

pentadecyl pyrrole-1-carboxylate

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-23-20(22)21-17-14-15-18-21/h14-15,17-18H,2-13,16,19H2,1H3

InChI Key

NXSIQOPRHZVORY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)N1C=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl 1H-pyrrole-1-carboxylate can be achieved through various methods. One common approach involves the condensation of pyrrole with pentadecyl carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as iron (III) chloride and is carried out in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete esterification.

Another method involves the use of 2,5-dimethoxytetrahydrofuran and pentadecylamine in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentadecyl 1H-pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentadecyl 1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons often rely on crystallographic tools like SHELX for refinement and ORTEP for molecular visualization . For example, pyrazole/imidazole derivatives in were likely characterized using such software, enabling precise bond-length and angle comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.